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Introduction
Osanetant (SR142801) is a potent and selective non-peptide antagonist of the tachykinin

neurokinin 3 (NK3) receptor.[1] The NK3 receptor is a G protein-coupled receptor (GPCR) that,

upon activation by its endogenous ligand neurokinin B (NKB), couples to the Gq signaling

pathway. This pathway stimulates phospholipase C (PLC), leading to the hydrolysis of

phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium

(Ca2+), which in turn can activate various downstream cellular responses, including the

activation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT).

Given its mechanism of action, the antagonist activity of Osanetant can be quantified using

various cell-based functional assays that measure the inhibition of agonist-induced NK3

receptor signaling. This document provides detailed protocols for three such assays: a Calcium

Flux Assay, an Inositol Phosphate Accumulation Assay, and a Reporter Gene Assay.

Data Presentation: Osanetant Activity
The following table summarizes the quantitative data for Osanetant's antagonist activity in

various cell-based assays.
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Assay Type Cell Line Agonist Parameter Value (nM) Reference

Calcium

Mobilization

CHO cells

expressing

human NK3R

Neurokinin B

(NKB)
Kb 12 [2]

Radioligand

Binding

CHO cells

expressing

human NK3R

[125I]iodohisti

dyl-

[MePhe7]-

NKB

Ki 0.21 ± 0.03 [2]

Inositol

Monophosph

ate

Accumulation

Guinea-pig

ileum slices
Senktide Apparent KB 3.2 [3]

Arachidonic

Acid Release

CHO cells

expressing

human NK3R

[MePhe7]-

NKB
IC50 16.1 ± 0.5 [2]

Arachidonic

Acid Release

CHO cells

expressing

human NK3R

Senktide IC50 8.0 ± 1.7 [2]

cAMP

Accumulation

CHO cells

expressing

human NK3R

[MePhe7]-

NKB
IC50 4.0 ± 0.7 [2]

Signaling Pathway and Experimental Workflows
The following diagrams illustrate the NK3 receptor signaling pathway and the general

workflows for the described cell-based assays.
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NK3 Receptor Signaling Pathway
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Calcium Flux Assay Workflow
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Inositol Phosphate (IP-One) Assay Workflow

Preparation
Treatment Detection

Seed NK3R-expressing cells
with NFAT-luciferase reporter

in 96/384-well plate

Add Osanetant
(or vehicle) Incubate Add NK3 agonist

(e.g., NKB, Senktide)
Incubate for

reporter gene expression
Lyse cells and

add luciferase substrate Measure luminescence Analyze data and
calculate IC50

Click to download full resolution via product page

Reporter Gene Assay Workflow

Experimental Protocols
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Calcium Flux Assay
This assay measures the ability of Osanetant to inhibit agonist-induced intracellular calcium

mobilization in cells expressing the NK3 receptor.

Materials:

Cell Line: CHO-K1 or HEK293 cells stably expressing the human NK3 receptor.

Agonist: Neurokinin B (NKB) or Senktide.

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

Calcium-Sensitive Dye: Fluo-4 AM or Calcium-6 AM.

Probenecid: To prevent dye leakage.

Osanetant: Stock solution in DMSO.

Plate: Black-walled, clear-bottom 96- or 384-well microplates.

Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument with

automated liquid handling.

Protocol:

Cell Seeding:

Plate the NK3R-expressing cells in black-walled, clear-bottom microplates at an

appropriate density to achieve a confluent monolayer on the day of the assay.

Incubate overnight at 37°C in a 5% CO2 incubator.

Dye Loading:

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and

probenecid (e.g., 2.5 mM) in assay buffer.

Remove the cell culture medium and add the loading buffer to each well.
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Incubate for 60 minutes at 37°C, protected from light.

Wash the cells with assay buffer to remove excess dye.

Compound Addition:

Prepare serial dilutions of Osanetant in assay buffer.

Add the Osanetant dilutions (or vehicle control) to the respective wells.

Incubate for 15-30 minutes at room temperature.

Agonist Stimulation and Detection:

Prepare the NK3 agonist (NKB or Senktide) at a concentration that elicits a submaximal

response (e.g., EC80).

Place the plate in the FLIPR instrument.

Initiate reading to establish a baseline fluorescence.

The instrument will automatically inject the agonist into the wells.

Continue to measure the fluorescence intensity kinetically for 1-3 minutes to capture the

calcium transient.

Data Analysis:

The change in fluorescence (ΔF) is calculated as the maximum peak fluorescence minus

the baseline fluorescence.

Normalize the data to the response of the agonist alone (100%) and a no-agonist control

(0%).

Plot the normalized response against the logarithm of the Osanetant concentration and fit

the data to a four-parameter logistic equation to determine the IC50 value.

Inositol Phosphate (IP1) Accumulation Assay
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This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream

metabolite of IP3, as a measure of Gq-coupled receptor activation. The HTRF-based IP-One

assay is a common format.

Materials:

Cell Line: CHO-K1 or HEK293 cells stably expressing the human NK3 receptor.

Agonist: Neurokinin B (NKB) or Senktide.

Assay Buffer: Typically provided in the IP-One HTRF assay kit.

Lithium Chloride (LiCl): To inhibit IP1 degradation.

IP-One HTRF Assay Kit: Contains IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis

buffer.

Osanetant: Stock solution in DMSO.

Plate: White, low-volume 384-well microplates.

Instrumentation: HTRF-compatible microplate reader.

Protocol:

Cell Seeding:

Seed the NK3R-expressing cells in white 384-well plates at a density of approximately

10,000-20,000 cells per well.

Incubate for 4-6 hours or overnight at 37°C in a 5% CO2 incubator to allow for cell

attachment.

Compound and Agonist Addition:

Prepare serial dilutions of Osanetant in the stimulation buffer provided in the kit, which

contains LiCl.
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Prepare the NK3 agonist at a concentration that gives an EC80 response.

Aspirate the cell culture medium.

Add the Osanetant dilutions (or vehicle) to the wells.

Immediately add the agonist to all wells except the negative control.

Incubate the plate for 30-60 minutes at 37°C to allow for IP1 accumulation.

Detection:

Prepare the HTRF detection reagents by diluting the IP1-d2 and anti-IP1 cryptate

conjugates in the lysis buffer as per the kit instructions.

Add the detection reagent mixture to all wells.

Incubate the plate for 1 hour at room temperature, protected from light.

Measurement:

Read the plate on an HTRF-compatible reader, with excitation at 320 nm and emission at

620 nm (cryptate donor) and 665 nm (d2 acceptor).

Data Analysis:

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

The signal is inversely proportional to the amount of IP1 produced.

Normalize the data to the response of the agonist alone and a no-agonist control.

Plot the normalized response against the logarithm of the Osanetant concentration and fit

the data to a four-parameter logistic equation to determine the IC50 value.

Reporter Gene Assay (NFAT-Luciferase)
This assay measures the transcriptional activation of a reporter gene (e.g., luciferase) under

the control of a promoter containing NFAT response elements. Activation of the NK3 receptor
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leads to an increase in intracellular calcium, which activates calcineurin, leading to the

dephosphorylation and nuclear translocation of NFAT, thereby driving reporter gene expression.

Materials:

Cell Line: HEK293 cells co-expressing the human NK3 receptor and a reporter construct

containing NFAT response elements driving the expression of firefly luciferase.

Agonist: Neurokinin B (NKB) or Senktide.

Cell Culture Medium: DMEM with 10% FBS.

Luciferase Assay System: Commercially available kit containing cell lysis buffer and

luciferase substrate.

Osanetant: Stock solution in DMSO.

Plate: White, opaque 96- or 384-well microplates.

Instrumentation: Luminometer.

Protocol:

Cell Seeding:

Plate the reporter cell line in white, opaque microplates at a suitable density.

Incubate overnight at 37°C in a 5% CO2 incubator.

Compound Addition:

Prepare serial dilutions of Osanetant in cell culture medium.

Remove the old medium and add the Osanetant dilutions (or vehicle) to the cells.

Incubate for 30 minutes at 37°C.

Agonist Stimulation:
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Add the NK3 agonist (NKB or Senktide) at an EC80 concentration to the wells.

Incubate the plate for 6-18 hours at 37°C to allow for reporter gene expression.

Detection:

Equilibrate the plate to room temperature.

Remove the cell culture medium.

Add the luciferase cell lysis buffer to each well and incubate for 15-30 minutes with gentle

shaking to ensure complete lysis.

Add the luciferase substrate to each well.

Measurement:

Immediately measure the luminescence using a plate-reading luminometer.

Data Analysis:

Normalize the luminescence signal to the response of the agonist alone (100%) and a no-

agonist control (0%).

Plot the normalized response against the logarithm of the Osanetant concentration and fit

the data to a four-parameter logistic equation to determine the IC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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